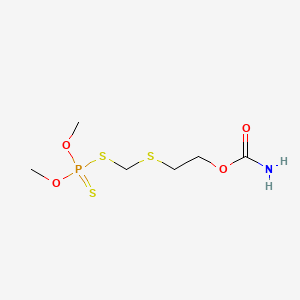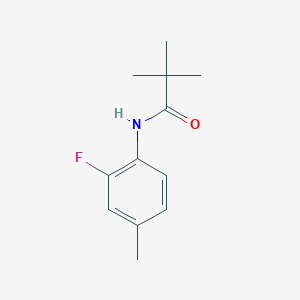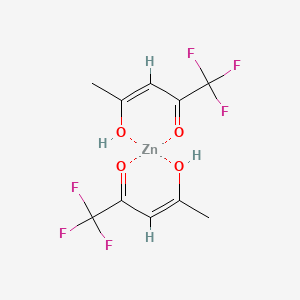
Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc: is a coordination compound with the formula C₁₀H₈F₆O₄Zn. It is a zinc complex where the metal center is coordinated by two 1,1,1-trifluoro-2,4-pentanedionate ligands. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc typically involves the reaction of zinc salts with 1,1,1-trifluoro-2,4-pentanedione. The process generally follows these steps:
Preparation of the Ligand: 1,1,1-trifluoro-2,4-pentanedione is synthesized by the fluorination of 2,4-pentanedione.
Formation of the Zinc Complex: The ligand is then reacted with a zinc salt, such as zinc acetate or zinc chloride, in an appropriate solvent like ethanol or toluene.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the trifluoro-2,4-pentanedionate ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal centers or organic molecules.
Common Reagents and Conditions:
Reagents: Common reagents include other metal salts, organic ligands, and solvents like ethanol, toluene, and acetone.
Conditions: Reactions are typically carried out under reflux or at room temperature, depending on the desired outcome.
Major Products: The major products of these reactions are often new coordination complexes or substituted zinc complexes, which can be characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography .
Applications De Recherche Scientifique
Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and thin films.
Biological Studies: It serves as a model compound for studying zinc coordination in biological systems.
Industrial Applications: The compound is used in the production of high-performance coatings and as a precursor for zinc oxide nanoparticles.
Mécanisme D'action
The mechanism of action of Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc involves its ability to coordinate with various substrates through its zinc center. The trifluoro-2,4-pentanedionate ligands stabilize the zinc ion, allowing it to participate in catalytic cycles and coordination reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparaison Avec Des Composés Similaires
Bis(2,4-pentanedionato)zinc: Similar in structure but lacks the trifluoromethyl groups, resulting in different reactivity and stability.
Bis(1,1,1-trifluoro-2,4-pentanedionato)copper: Another metal complex with similar ligands but different metal center, leading to distinct properties and applications.
Uniqueness: Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity compared to non-fluorinated analogs. This makes it particularly useful in applications requiring robust and reactive zinc complexes .
Propriétés
Formule moléculaire |
C10H10F6O4Zn |
|---|---|
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one;zinc |
InChI |
InChI=1S/2C5H5F3O2.Zn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3;/b2*3-2-; |
Clé InChI |
NVXBBLPAZGKFJH-OZWADYBTSA-N |
SMILES isomérique |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Zn] |
SMILES canonique |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
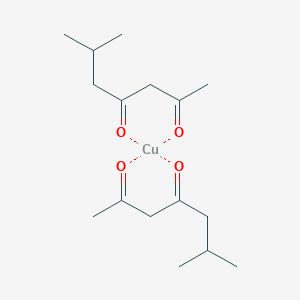
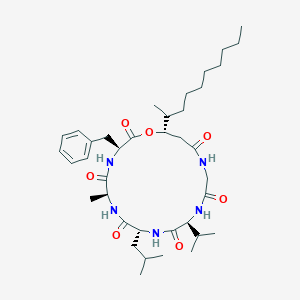
![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)

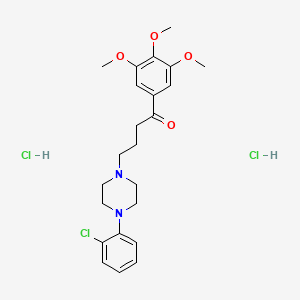
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)

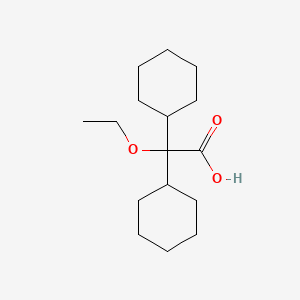
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)

